molecular formula C24H25FN2O4 B2631755 2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-34-9

2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2631755
CAS No.: 886156-34-9
M. Wt: 424.472
InChI Key: QIAXQKFYBSWGRQ-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the components of DNA and is present in many biologically important molecules, such as heme .


Synthesis Analysis

Pyrrole can be synthesized using several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds. The ring contains four carbon atoms and one nitrogen atom. The nitrogen atom carries a hydrogen atom and contributes two electrons to the aromatic ring .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Pyrrole itself is a colorless volatile liquid at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

The compound is involved in the synthesis of a broad range of derivatives, crucial for various scientific explorations. Vydzhak et al. (2010) explored the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, highlighting the versatility in forming derivatives for diverse scientific applications, such as material science and biochemistry (Vydzhak & Panchishyn, 2010).

Photophysical Properties

The compound's derivatives exhibit significant photophysical properties. Zhang et al. (2014) synthesized symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions and characterized their photophysical properties, indicating potential applications in optoelectronic materials and biological systems due to their water solubility and photophysical behavior (Zhang et al., 2014).

Electron Transport Applications

Its derivatives are also pivotal in the development of electron transport layers for polymer solar cells. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using the diketopyrrolopyrrole backbone, enhancing conductivity and electron mobility, which is fundamental for improving the efficiency of solar cells (Hu et al., 2015).

Optical and Electronic Material Applications

The compound's derivatives serve as vital components in the creation of deeply colored polymers, with potential applications in the field of materials science, particularly in the development of optical and electronic materials. Welterlich et al. (2012) discussed the synthesis and properties of polymers containing tetraarylated pyrrolo[2,3-c]pyrrole-1,4-dione units, noting their solubility in common organic solvents and potential for electronic applications (Welterlich, Charov, & Tieke, 2012).

Safety and Hazards

Like many organic compounds, pyrrole is flammable. It may be harmful if swallowed, inhaled, or comes into contact with the skin. It’s recommended to handle it with appropriate safety measures .

Future Directions

The future research directions would depend on the specific application of the compound. Pyrrole derivatives have been studied for their potential applications in various fields, including medicinal chemistry, due to their presence in many biologically active compounds .

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1-(4-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c1-4-26(5-2)12-13-27-21(15-6-8-16(25)9-7-15)20-22(28)18-11-10-17(30-3)14-19(18)31-23(20)24(27)29/h6-11,14,21H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAXQKFYBSWGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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